Methyl 1-(4-chlorophenyl)-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
Description
The compound Methyl 1-(4-chlorophenyl)-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate belongs to the pyridazine carboxylate family, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. This derivative features a 4-chlorophenyl group at position 1, a methyl carboxylate group at position 3, and a (2-methoxy-2-oxoethyl)sulfanyl substituent at position 4. Such structural motifs are critical for modulating physicochemical properties and reactivity, making these compounds relevant in materials science and pharmaceutical research .
Properties
IUPAC Name |
methyl 1-(4-chlorophenyl)-4-(2-methoxy-2-oxoethyl)sulfanyl-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5S/c1-22-13(20)8-24-11-7-12(19)18(17-14(11)15(21)23-2)10-5-3-9(16)4-6-10/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLBSVIUPHZJLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC(=O)N(N=C1C(=O)OC)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(4-chlorophenyl)-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a compound of interest due to its potential biological activities. This article synthesizes recent findings on its pharmacological properties, including antibacterial, enzyme inhibitory, and other therapeutic effects.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H18ClN2O4S
- Molecular Weight : 366.84 g/mol
This compound features a pyridazine ring, which is known for its diverse biological activities, combined with a chlorophenyl moiety and a methoxy group that may enhance its pharmacokinetic properties.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of similar compounds within the same chemical class. For instance, derivatives containing the 4-chlorophenyl group showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The results indicated that compounds with similar structures could serve as effective antibacterial agents.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 1 | Salmonella typhi | Moderate |
| 2 | Bacillus subtilis | Strong |
| 3 | Escherichia coli | Weak |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. In studies involving related sulfonamide compounds, strong inhibitory effects were observed:
- Acetylcholinesterase Inhibition : Compounds demonstrated varying degrees of AChE inhibition, with several showing IC50 values significantly lower than standard reference compounds.
- Urease Inhibition : The compound exhibited strong urease inhibition, a desirable trait for treating conditions like urinary infections.
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 2.14 | 21.25 |
| Urease | 0.63 | Not available |
The biological activity of this compound is likely attributed to its ability to interact with specific amino acid residues in target enzymes and bacterial cell walls. Molecular docking studies have suggested that the compound binds effectively to active sites of AChE and urease, inhibiting their functions and thus providing therapeutic benefits .
Case Studies
- Antibacterial Efficacy : A recent case study highlighted the effectiveness of similar compounds in treating bacterial infections resistant to conventional antibiotics. The study found that the tested derivatives exhibited enhanced antibacterial properties in vitro, suggesting potential for further development into therapeutic agents.
- Enzyme Inhibition Trials : Another study focused on the enzyme inhibition characteristics of related pyridazine derivatives. The results indicated promising potential as drug candidates for conditions involving excessive urease activity, such as kidney stones.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridazine Carboxylate Derivatives
*Note: Molecular weight calculated based on the compound’s formula derived from its systematic name.
Key Observations:
- The target compound shares the 4-chlorophenyl group at position 1 with , but its position 4 substituent is a bulkier sulfanyl group, likely increasing steric hindrance and influencing solubility compared to the chloro analog.
- The hydroxy-substituted analog exhibits higher polarity due to the hydroxyl group, which may improve aqueous solubility but reduce stability under acidic conditions.
Physicochemical Properties
Available data for select compounds are summarized below:
Table 2: Physicochemical Properties of Pyridazine Carboxylate Derivatives
Key Observations:
- The chloro-substituted analog has a high melting point (167–169°C), likely due to strong intermolecular interactions from the chloro groups. Its predicted pKa of -3.66 suggests significant acidity, possibly at the pyridazine ring or carboxylate group.
- The target compound’s (2-methoxy-2-oxoethyl)sulfanyl group may lower melting points compared to due to increased conformational flexibility, though experimental validation is required.
Substituent Effects on Reactivity and Stability
- Chloro substituents (e.g., ) stabilize the pyridazine ring via inductive effects but may increase susceptibility to hydrolysis under basic conditions.
- Electron-Donating Groups (EDGs):
- Sulfanyl vs. Hydroxy Groups:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
